molecular formula C23H20Cl3N3O3S B2598947 2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 866048-87-5

2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No.: B2598947
CAS No.: 866048-87-5
M. Wt: 524.84
InChI Key: QKSPAZLEYRZRRL-UHFFFAOYSA-N
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Description

2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

2,3,4-trichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N3O3S/c1-13-9-18-23(27-12-29(18)11-15-5-4-6-16(10-15)32-3)22(14(13)2)28-33(30,31)19-8-7-17(24)20(25)21(19)26/h4-10,12,28H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSPAZLEYRZRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=CN2CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the benzimidazole core with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonamide formation: The final step involves the reaction of the chlorinated benzimidazole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, potentially reducing the sulfonamide group to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, ammonia, thiourea.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various molecular targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-trichloro-N-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide: Lacks the dimethyl groups on the benzimidazole ring.

    2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]benzenesulfonamide: Chlorine atoms are positioned differently on the benzimidazole ring.

Uniqueness

The unique combination of functional groups in 2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.

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